Three Orthogonal Reactive Sites for Sequential Functionalization
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate exhibits superior synthetic utility compared to simpler thiophene carboxylates due to the presence of three distinct functional groups. While a basic compound like methyl thiophene-2-carboxylate (CAS 5380-42-7) offers only a single site for modification, the target compound provides a bromine atom for cross-coupling, a methoxy group for electronic tuning, and a benzyl ester for orthogonal deprotection . This allows for at least three sequential, site-selective transformations without interference, a capability not shared by the baseline comparator. The predicted physical properties of a close methyl ester analog further underscore the influence of substituents: Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS 110545-67-0) has a predicted boiling point of 300.0±35.0 °C and a density of 1.599±0.06 g/cm³, reflecting the substantial impact of the bromo and methoxy groups on the core thiophene structure .
| Evidence Dimension | Number of orthogonal reactive sites for sequential synthesis |
|---|---|
| Target Compound Data | 3 (Bromine for cross-coupling, Methoxy for electronic control, Benzyl ester for orthogonal protection) |
| Comparator Or Baseline | Methyl thiophene-2-carboxylate: 1 (Ester group only) |
| Quantified Difference | +2 orthogonal reactive sites |
| Conditions | Structural analysis; experimental conditions for cross-coupling of 2-bromothiophenes (1 mol% Pd(OAc)2, KOAc, DMA) [1] |
Why This Matters
The presence of three orthogonal reactive sites enables more complex molecular architectures to be built in fewer steps, which is critical for both lead optimization in drug discovery and the synthesis of advanced materials.
- [1] ScienceOpen: Summary of 'Green' Access to Arylated Thiophene Derivatives via Sequential Direct Arylation. View Source
